![molecular formula C14H10ClFO3 B2993102 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938357-14-3](/img/structure/B2993102.png)
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chloro group and a benzyloxy group, which is further substituted with a fluoro group . The benzyloxy group is attached to the carboxylic acid group on the benzene ring .Physical And Chemical Properties Analysis
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid has a molecular weight of 280.68 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, as potent antimicrobial agents. A study by Fang et al. (2016) synthesized a series of 5-fluorouracil benzimidazoles, revealing their good to strong antibacterial and antifungal activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, particularly a 3-fluorobenzyl benzimidazole derivative, showed remarkable activities, attributed to their ability to intercalate into DNA and possibly block DNA replication (Fang et al., 2016).
Catalysts for Synthesis
The versatility of halogen-substituted benzoic acids as catalysts or building blocks in the synthesis of various heterocyclic compounds is well-documented. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, in solid-phase synthesis to create diverse heterocyclic scaffolds. These scaffolds are crucial for drug discovery, highlighting the importance of such compounds in medicinal chemistry (Křupková et al., 2013).
Biomass Transformation Catalysts
The application of specific benzoic acid derivatives in biomass transformation processes has been explored, offering a sustainable method for producing valuable chemicals. Arias et al. (2016) discussed a catalytic process using zeolites to produce alkyl 5-benzyl-2-furoates from biomass-derived intermediates. This process represents a green chemistry approach to generating intermediates for fine chemicals, underscoring the role of such benzoic acid derivatives in environmental sustainability (Arias et al., 2016).
Structural and Electronic Studies
Benzoic acid derivatives, including 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, are subjects of structural and electronic studies to understand their chemical properties better. Pramanik et al. (2019) conducted a crystallographic study on various benzoic acid derivatives, examining their intermolecular interactions, molecular electrostatic potential, and electronic structure. These studies provide insights into the compounds' reactivity and potential applications in material science (Pramanik et al., 2019).
Future Directions
properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIZRYPUJTRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.